(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

GABA research neuroscience glutamate decarboxylase

Essential D-configuration chiral building block for CNS drug discovery and GABA research. Unlike its L-enantiomer (which reduces GAD activity ~42%), this D-form shows no GAD inhibition—the critical inactive control for target-validation studies. Orthogonal Boc/methyl ester protection enables selective solid-phase peptide synthesis without extra deprotection steps. Required for 1,3-dipolar cycloaddition with phosphorylformonitrile oxide to generate NMDA antagonist bioisosteres. For radioligand imaging, ≥95% purity ensures reproducible signal-to-noise ratios. Do not substitute with L-enantiomer or free acid—stereochemistry determines experimental validity. Order the D-configuration specifically.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 150652-96-3
Cat. No. B585795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
CAS150652-96-3
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=C)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1
InChIKeyAPXWRHACXBILLH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS 150652-96-3: Chiral Non-Natural Amino Acid Building Block for Peptide Synthesis and Neuroscience Research


(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 150652-96-3), also known as N-Boc-D-allylglycine methyl ester or (R)-Methyl-2-Boc-amino-4-pentenoic acid, is a chiral non-natural amino acid derivative . It features a tert-butoxycarbonyl (Boc) protected amine, a methyl ester carboxyl terminus, and an allyl side chain, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol [1]. The D-configuration (R absolute stereochemistry at the α-carbon) confers distinct biochemical and pharmacological properties that cannot be replicated by its L-enantiomer counterpart .

Why Generic Substitution Fails: Critical Differentiators of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate


Substituting this compound with its L-enantiomer, the free carboxylic acid analog, or the unprotected amine derivative introduces fundamental changes in biological activity, synthetic utility, and analytical reproducibility. The D-configuration of this compound produces functionally distinct outcomes compared to the L-isomer in GAD inhibition assays [1], while the methyl ester protection enables orthogonal synthetic strategies unavailable to the free acid form [2]. Furthermore, the Boc protecting group provides pH-dependent amine protection that simplifies multi-step peptide synthesis workflows compared to unprotected or alternatively protected analogs .

Product-Specific Quantitative Evidence Guide: (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate


Chiral Functional Activity: D-Enantiomer Serves as Inactive Control While L-Enantiomer Inhibits GAD

In direct head-to-head comparison, L-allylglycine functions as an active glutamate decarboxylase (GAD) inhibitor that reduces GABA synthesis, whereas D-allylglycine serves as the inactive control enantiomer with no measurable GAD inhibition [1]. GAD activity assays from rat brain tissue show that chronic L-allylglycine infusion significantly reduces GAD activity, while D-allylglycine infusion produces no significant change from baseline [2]. This stereochemical distinction is fundamental to experimental design in GABAergic neuroscience research.

GABA research neuroscience glutamate decarboxylase epilepsy models

Methyl Ester Protection Enables Orthogonal Synthetic Utility in NMDA Receptor Antagonist Precursor Synthesis

The N-Boc-allylglycine methyl ester serves as a dipolarophile in 1,3-dipolar cycloaddition reactions with (diethoxyphosphoryl)formonitrile oxide to yield diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, which function as bioisosteres of potent NMDA receptor antagonists [1]. The methyl ester protection is essential for this transformation, as the free carboxylic acid would undergo competing side reactions and require additional protection/deprotection steps. The synthesis produces two distinct diastereomers that can be separated for structure-activity relationship studies [2].

NMDA receptor isoxazoline synthesis 1,3-dipolar cycloaddition amino acid building blocks

Supplier Purity Specifications Range from 95% to ≥98%, Enabling Grade Selection Based on Application Sensitivity

Commercial suppliers offer this compound at two primary purity grades: 95% (HPLC, from Sigma-Aldrich/AstaTech, AKSci, and others) and NLT 98% (from MolCore) . This tiered purity availability enables researchers to select the appropriate grade based on application requirements—95% for routine peptide coupling where subsequent purification will be performed, or ≥98% for sensitive applications such as radiolabeled ligand synthesis where trace impurities could interfere with receptor binding assays or imaging results.

quality control analytical chemistry procurement specification chiral purity

D-Configuration Enables Functional Activity Differentiation in GAD-Targeting Pharmacology Studies

The stereochemical configuration at the α-carbon fundamentally determines pharmacological activity. L-allylglycine inhibits glutamate decarboxylase (GAD) and reduces GABA synthesis [1], while D-allylglycine is explicitly designated as the 'inactive enantiomer' used as a control supplement in GABA research . In vivo dose-response studies demonstrate that L-allylglycine at 100 mg/kg intravenously enhances photosensitive epilepsy within 1-12 hours, whereas D-allylglycine requires 500-750 mg/kg intravenously to produce only 'lesser and more variable' enhancement with slower onset [2]. At 780 mg/kg, D-allylglycine produces nystagmus but no spontaneous seizures, unlike the L-isomer at 150-200 mg/kg [3].

stereoselectivity GABA synthesis pharmacological controls structure-activity relationship

Best Research and Industrial Application Scenarios for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate


NMDA Receptor Antagonist Development via Isoxazoline-Based Bioisostere Synthesis

This compound serves as a critical dipolarophile in 1,3-dipolar cycloaddition reactions with (diethoxyphosphoryl)formonitrile oxide to generate diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, which are established bioisosteres of potent NMDA receptor antagonists [1]. The methyl ester protection is essential for this transformation, and procurement of the pre-protected building block eliminates a synthetic step compared to using the free carboxylic acid analog. This application is particularly relevant for CNS drug discovery programs targeting excitatory amino acid receptors.

GABAergic Neuroscience Studies Requiring Stereochemically Defined Control Compounds

In GABA research where L-allylglycine is employed as a glutamate decarboxylase (GAD) inhibitor to reduce GABA synthesis, the D-enantiomer serves as the essential inactive control. Direct comparative data demonstrate that chronic D-allylglycine infusion produces no significant change in GAD activity, while L-allylglycine reduces activity by approximately 42% [2]. Researchers investigating GABA synthesis inhibition in brain regions such as the dorsomedial hypothalamus or infralimbic cortex require this D-enantiomer specifically to validate that observed effects are attributable to GAD inhibition rather than nonspecific actions of the allylglycine scaffold.

Chiral Peptide and Peptidomimetic Synthesis Incorporating D-Allylglycine Residues

The Boc-protected D-allylglycine methyl ester provides a versatile platform for incorporating D-allylglycine residues into peptide chains . The orthogonal protection strategy (Boc on amine, methyl ester on carboxyl) enables selective deprotection and coupling in solid-phase peptide synthesis workflows. This building block is particularly valuable for synthesizing cyclic opioid peptide agonists and antagonists, where the D-configuration and allyl side chain contribute to conformational constraints and receptor binding specificity.

Radiolabeled NMDA Receptor Ligand Synthesis for Brain Imaging Applications

This compound is documented as a useful reactant for the synthesis of NMDA receptor-targeting radiolabeled ligands intended for brain imaging applications . For this high-sensitivity application where trace impurities can interfere with receptor binding assays and imaging signal-to-noise ratios, procurement of the ≥98% purity grade is recommended. The D-configuration ensures appropriate stereochemical matching for NMDA receptor pharmacophore requirements.

Technical Documentation Hub

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